molecular formula C22H29N5O2 B5544501 9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5544501
M. Wt: 395.5 g/mol
InChI Key: RTZFBXHCDZIXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives can be achieved through several synthetic routes, including intramolecular spirocyclization of substituted pyridines. This process typically involves in situ activation of the pyridine ring, followed by intramolecular addition of a nucleophile. For example, Parameswarappa and Pigge (2011) described the construction of 3,9-diazaspiro[5.5]undecane derivatives via spirocyclization, showcasing the synthetic accessibility of these compounds (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been studied through various analytical techniques, including X-ray crystallography. For instance, Zhu (2011) synthesized and characterized the crystal structure of a related compound, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, owing to their reactive functional groups. These reactions can be utilized to further modify the compound or to study its reactivity. For example, Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives via cascade cyclization, demonstrating the chemical versatility of these compounds (Islam et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

Intramolecular Spirocyclization : Research has demonstrated that the construction of 3,9-diazaspiro[5.5]undecane derivatives can be efficiently achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis : Nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, have been synthesized via a double Michael addition reaction. This method does not require a catalyst and offers high yields within a short reaction time, showcasing the efficiency of synthesizing complex molecules (Aggarwal, Vij, & Khurana, 2014).

Biological Activity and Application

Antiviral Activity : Some derivatives have been studied for their potential antiviral activities. For example, pyrazolo[3,4-b]pyridine and pyridopyrazolotriazine derivatives have been synthesized and evaluated for their cytotoxicity and antiviral efficacy against HSV1 and HAV, suggesting their potential as antiviral agents (Attaby et al., 2006; Attaby et al., 2007).

Anticancer and Antidiabetic Properties : Novel spirothiazolidines analogs have been developed, displaying significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds have shown higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic properties (Flefel et al., 2019).

properties

IUPAC Name

9-(3-pyrazol-1-ylpropanoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-20-4-7-22(18-26(20)13-5-19-3-1-10-23-17-19)8-15-25(16-9-22)21(29)6-14-27-12-2-11-24-27/h1-3,10-12,17H,4-9,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZFBXHCDZIXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CCN3C=CC=N3)CN(C1=O)CCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

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